One primary area of research focuses on hydroxylupanine's potential anti-nutritional properties. Studies have shown that it can inhibit digestive enzymes like trypsin and chymotrypsin, which are crucial for protein digestion []. This suggests that high levels of hydroxylupanine in lupin seeds might reduce their overall nutritional value.
However, research also indicates that processing methods like soaking and dehulling can significantly decrease hydroxylupanine content, making lupin flours and other products more digestible [].
Another line of research investigates potential health benefits associated with hydroxylupanine. Some studies suggest it might possess antimicrobial and antifungal properties []. Additionally, preliminary research indicates possible anti-diabetic effects, although more research is needed to confirm these findings [].
13-Hydroxylupanine is a quinolizidine alkaloid with the chemical formula and a molecular weight of approximately 264.38 Daltons . This compound is primarily found in various plant species, including Pinus hartwegii and Lupinus exaltatus . Its structure features a hydroxyl group at the 13th position of the lupanine skeleton, which contributes to its unique chemical properties and biological activities.
The primary enzyme associated with 13-hydroxylupanine is 13-hydroxylupanine O-tigloyltransferase, which catalyzes the reaction between 13-hydroxylupanine and (E)-2-methylcrotonoyl-CoA to form 13-(2-methylcrotonoyl)oxylupinine and CoA . This reaction illustrates the compound's role in metabolic pathways involving alkaloids, particularly in the synthesis of more complex derivatives.
Research indicates that 13-hydroxylupanine exhibits several biological activities. It has been shown to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle, suggesting potential pharmacological applications . Its effects on smooth muscle make it a candidate for further studies in reproductive health and cardiovascular function.
Synthesis of 13-hydroxylupanine can occur through various methods, often starting from simpler alkaloids like lupanine. One common approach involves enzymatic transformations using specific transferases that facilitate the introduction of hydroxyl groups at designated positions on the lupanine framework. Additionally, chemical synthesis routes may employ multi-step reactions involving alkylation and oxidation processes to achieve the desired hydroxylated product.
Given its biological activities, 13-hydroxylupanine has potential applications in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new drugs targeting cardiovascular issues or reproductive health disorders. Furthermore, its presence in certain plants suggests possible uses in traditional medicine or as a natural product in herbal formulations.
Several compounds share structural similarities with 13-hydroxylupanine, primarily within the class of quinolizidine alkaloids. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Lupanine | Similar backbone | Found in various legumes; less potent |
| Anagyrine | Similar backbone | Known for neurotoxic effects |
| Sparteine | Similar backbone | Exhibits significant antiarrhythmic properties |
| 13-oxolupinine | Hydroxylated variant | Different hydroxylation pattern |
Uniqueness of 13-Hydroxylupanine: Unlike its analogs, 13-hydroxylupanine's specific hydroxylation at the 13th position confers unique biological activities, particularly in smooth muscle modulation. This specificity may lead to distinct therapeutic applications compared to other quinolizidine alkaloids.
13-Hydroxylupanine exhibits widespread distribution across multiple species within the Lupinus genus, with significant variations in concentration patterns observed between different taxa. Comprehensive phytochemical surveys have documented its presence in numerous commercially important and wild Lupinus species [2] [3].
Table 1: 13-Hydroxylupanine Content in Lupinus Species
| Species | 13-Hydroxylupanine Content (mg/g dry weight) | Geographic Location | Reference Study |
|---|---|---|---|
| Lupinus mexicanus | 0.015 ± 0.018 | Mexico | Ruiz-López et al., 2010 [4] |
| Lupinus exaltatus | 0.015 ± 0.013 | Mexico | Ruiz-López et al., 2010 [4] |
| Lupinus montanus | 0.10 ± 0.09 | Mexico | Ruiz-López et al., 2010 [4] |
| Lupinus stipulatus | 0.12 ± 0.004 | Mexico | Ruiz-López et al., 2010 [4] |
| Lupinus albus | 0.10-32.78% of total alkaloids | Poland | Kroc et al., 2017 [5] |
| Lupinus angustifolius | 11.6% of total alkaloids (average) | Russia | Vishnyakova et al., 2023 [6] |
In Lupinus albus collections, 13-hydroxylupanine represents a substantial proportion of the total alkaloid profile, ranging from 0.10 to 32.78 percent of total alkaloid content, with an average contribution of 8.23 percent [5]. Similarly comprehensive surveys of narrow-leafed lupine (Lupinus angustifolius) accessions demonstrated that 13-hydroxylupanine consistently comprises approximately 11.6 percent of the total alkaloid composition across diverse genetic materials [6].
Detailed phytochemical investigations have revealed that 13-hydroxylupanine occurs alongside other major quinolizidine alkaloids, including lupanine, sparteine, and multiflorine [7]. The compound has been definitively identified through gas chromatography-mass spectrometry analysis in seeds of Lupinus pubescens and Lupinus pusillus [2], expanding the documented botanical range beyond the traditionally studied commercial species.
13-Hydroxylupanine functions as a critical component of the chemical defense system employed by Lupinus species against various biological threats. The compound demonstrates significant antimicrobial properties, effectively inhibiting the growth of pathogenic bacteria and fungi that pose threats to plant health [8] [9].
Research investigations have established that quinolizidine alkaloids, including 13-hydroxylupanine, exhibit substantial antifungal activity against Fusarium oxysporum, a devastating phytopathogen responsible for extensive agricultural losses worldwide [9]. When evaluated as part of quinolizidine-rich extracts from eight different Lupinus species, 13-hydroxylupanine was identified as one of the four primary alkaloids contributing to joint antifungal action against this pathogen [9].
The ecological significance of 13-hydroxylupanine extends beyond direct antimicrobial effects to encompass broader herbivore deterrence mechanisms. Studies examining pollen and vegetative tissues of three pollen-rewarding lupine species (Lupinus argenteus, Lupinus bakeri, and Lupinus sulphureus) revealed that alkaloid concentrations, including 13-hydroxylupanine, were strategically reduced in pollen tissues compared to other plant parts [10] [11]. This reduction suggests a sophisticated evolutionary balance between maintaining defensive compounds in vegetative tissues while minimizing deterrent effects on beneficial pollinators [10].
The defensive role of 13-hydroxylupanine is further supported by evidence of its involvement in allelopathic interactions between plants. Quinolizidine alkaloids have been demonstrated to inhibit germination of competing plant species, particularly grass seeds and Lactuca sativa, while seeds of Lupinus albus remain unaffected by these compounds [12]. This selective inhibition pattern indicates that 13-hydroxylupanine and related alkaloids serve as chemical weapons in interspecific plant competition.
The biosynthesis and accumulation of 13-hydroxylupanine in Lupinus species exhibits pronounced temporal variation influenced by multiple environmental and developmental factors. Alkaloid synthesis occurs predominantly in aerial green tissues under light stimulation, with compounds subsequently transported through the phloem system to various plant organs [13] [14].
Table 2: Seasonal Alkaloid Content Variations in Lupinus Species
| Growing Season | Average Alkaloid Content (mg/100g DW) | Precipitation (mm) | Temperature Conditions | Species Studied |
|---|---|---|---|---|
| 2019 | 501.7 | 58 (July), 25 (August) | Drought conditions | L. angustifolius accessions [6] |
| 2020 | 263.6 | Higher precipitation | Normal rainfall | L. angustifolius accessions [6] |
| 2010 | 640 | Variable | Organic farming | L. angustifolius varieties [15] |
| 2012 | 364 | Variable | Organic farming | L. angustifolius varieties [15] |
Research conducted on narrow-leafed lupine accessions in Russian Northwest conditions revealed dramatic seasonal variations in alkaloid content, with 2019 showing 1.9 times higher alkaloid synthesis compared to 2020 [6]. This variation was primarily attributed to precipitation patterns, with significant rainfall deficits in July and August of 2019 coinciding with seed development and alkaloid accumulation phases [6].
The biosynthetic process of 13-hydroxylupanine demonstrates clear diurnal rhythmicity, with synthesis rates influenced by light availability and chloroplast conditions [14]. Light-mediated regulation occurs through effects on thioredoxin reduction and pH shifts in chloroplast stroma from pH 7 to pH 8 during daylight hours [14]. Consequently, leaf alkaloid concentrations, including 13-hydroxylupanine, exhibit higher levels during day periods and lower concentrations at night [14].
Environmental stress conditions, particularly drought, significantly enhance 13-hydroxylupanine biosynthesis as part of the plant's adaptive response to challenging conditions [6]. This stress-induced alkaloid production aligns with observations in other alkaloid-producing species, including Nicotiana, Papaver somniferum, and Catharanthus roseus, where drought conditions stimulate secondary metabolite synthesis [6].
The temporal accumulation pattern of 13-hydroxylupanine varies significantly across different plant developmental stages. Alkaloid concentrations typically reach maximum levels during flowering (BBCH 64-67) and fruit development (BBCH 71-75) phases, with pods and flowers generally containing the highest alkaloid concentrations [16] [17]. Seeds represent the primary storage organs for 13-hydroxylupanine, with concentrations often reaching several-fold higher levels compared to vegetative tissues [18] [19].
Temperature effects on 13-hydroxylupanine biosynthesis follow complex patterns, with higher ambient temperatures generally correlating with increased alkaloid synthesis rates [20]. Multi-year field studies have documented elevated alkaloid content in Lupinus angustifolius cultivars during years with higher ambient temperatures compared to cooler growing seasons [20]. However, the relationship between temperature and alkaloid production varies depending on the specific developmental stage during which temperature stress occurs [6].
The biosynthesis of 13-hydroxylupanine begins with the fundamental metabolism of lysine, an essential amino acid that serves as the universal precursor for all quinolizidine alkaloids [1] [2] [3]. Lysine metabolism in quinolizidine alkaloid-producing plants occurs primarily within the chloroplast stroma, where the biosynthetic machinery for both lysine synthesis and its subsequent conversion to alkaloid precursors is localized [1] [4] [5].
The first committed step in quinolizidine alkaloid biosynthesis is catalyzed by lysine decarboxylase, an enzyme that converts L-lysine to cadaverine through the removal of the carboxyl group [1] [3]. This enzyme, designated as lysine/ornithine decarboxylase (L/ODC), exhibits dual substrate specificity but preferentially catalyzes lysine decarboxylation in quinolizidine alkaloid-producing plants [1]. The enzyme demonstrates apparent Km values of 2.37 mM for L-lysine and catalytic efficiency (kcat/Km) values ranging from 433 to 1108 M⁻¹s⁻¹, depending on the plant species [1].
The availability of L-lysine represents a critical regulatory factor in 13-hydroxylupanine biosynthesis. Research indicates that the L-lysine content in quinolizidine alkaloid-producing plants can be up to 45 times higher than L-ornithine levels, providing a metabolic driving force toward cadaverine formation [1]. This amino acid pool regulation occurs through tight coordination between primary lysine biosynthesis and secondary alkaloid metabolism within the chloroplast compartment [1] [6].
Cadaverine formation through lysine decarboxylase activity initiates the alkaloid biosynthetic cascade. The enzyme exhibits optimal activity at pH 7.5 and requires pyridoxal phosphate as a cofactor [1]. The subcellular localization of lysine decarboxylase in chloroplast stroma ensures proximity to diaminopimelate decarboxylase, the final enzyme in lysine biosynthesis, creating an efficient metabolic channel from primary to secondary metabolism [1] [4].
| Enzyme | Substrate | Product | Km Value | Location |
|---|---|---|---|---|
| Lysine Decarboxylase | L-Lysine | Cadaverine | 2.37 mM | Chloroplast stroma [1] [4] |
| Copper Amine Oxidase | Cadaverine | 5-Aminopentanal | Low μM range | Chloroplast [7] |
| 17-Oxosparteine Synthase | Δ¹-Piperideine | Sparteine precursors | Not determined | Chloroplast stroma [4] |
The metabolic flux through lysine decarboxylase is subject to multiple regulatory mechanisms. Enzyme activity increases concomitantly with alkaloid accumulation during plant development, suggesting transcriptional or post-transcriptional regulation [8]. Additionally, the enzyme shows activation by dithioerythritol and inhibition by thiol reagents, indicating redox sensitivity in its catalytic mechanism [8].
The hydroxylation of lupanine at the C-13 position represents a critical structural modification that generates 13-hydroxylupanine, enabling subsequent acyltransferase-mediated esterification reactions [8] [9]. While the specific hydroxylase responsible for this transformation has not been definitively identified, biochemical evidence suggests the involvement of cytochrome P450-dependent monooxygenase systems based on the general mechanisms of alkaloid hydroxylation [11].
Hydroxylation mechanisms in quinolizidine alkaloid metabolism likely follow the canonical cytochrome P450 catalytic cycle, involving substrate binding, electron transfer, oxygen activation, and hydroxyl radical insertion [11]. The C-13 position in lupanine presents a sterically accessible methylene group that can undergo hydrogen abstraction followed by hydroxyl radical rebound, consistent with established P450 hydroxylation mechanisms [11].
The stereochemistry of 13-hydroxylupanine formation indicates highly specific enzymatic control over the hydroxylation process. The predominant formation of the 13α-hydroxylupanine stereoisomer suggests that the putative hydroxylase enzyme positions the substrate in a defined orientation within its active site [12] [13]. This stereospecificity is crucial for subsequent recognition by acyltransferase enzymes that utilize 13-hydroxylupanine as a substrate [8] [9].
Research on related quinolizidine alkaloid hydroxylations provides insights into potential mechanisms. Studies of 3β-hydroxylupanine formation suggest that hydroxylation can occur at multiple positions on the lupanine scaffold, indicating the presence of multiple hydroxylase enzymes or a single enzyme with broad regioselectivity [14]. The C-13 hydroxylation specifically occurs post-cyclization of the quinolizidine ring system, distinguishing it from hydroxylations that might occur during ring formation .
The regulatory control of C-13 hydroxylation remains poorly understood but likely involves substrate availability, cofactor requirements, and electron transport chain efficiency. Cytochrome P450 hydroxylases typically require NADPH, molecular oxygen, and cytochrome P450 reductase for catalytic activity [11] [15]. The chloroplast localization of early quinolizidine alkaloid biosynthesis suggests that hydroxylation might occur within this compartment, although definitive subcellular localization studies are lacking.
| Hydroxylation Step | Substrate | Product | Proposed Mechanism | Stereochemistry |
|---|---|---|---|---|
| C-13 Hydroxylation | Lupanine | 13α-Hydroxylupanine | P450-mediated radical rebound [11] | α-Configuration [12] [13] |
| C-3 Hydroxylation | Lupanine | 3β-Hydroxylupanine | P450-mediated hydroxylation [14] | β-Configuration |
| C-4 Hydroxylation | Lupanine | 4-Hydroxylupanine | Putative P450 mechanism | Various configurations |
The timing of hydroxylation within the overall biosynthetic pathway appears to be post-cyclization, as evidenced by the formation of fully cyclized quinolizidine alkaloids before hydroxylation . This sequence ensures that the complex tetracyclic ring system is properly formed before introduction of hydroxyl functional groups that might interfere with cyclization reactions.
The final stage of 13-hydroxylupanine biosynthesis involves acyltransferase-mediated esterification reactions that produce the diverse array of acylated quinolizidine alkaloids found in nature [8] [9] [16]. The primary enzyme responsible for these modifications is 13-hydroxylupanine O-tigloyltransferase, which catalyzes the transfer of tigloyl groups from tigloyl-CoA to the hydroxyl group at the C-13 position [8] [9].
13-Hydroxylupanine O-tigloyltransferase belongs to the BAHD superfamily of acyl-CoA-dependent acyltransferases, which are widely distributed in plants and involved in the acylation of various secondary metabolites [2]. The enzyme exhibits high substrate specificity for 13α-hydroxylupanine and closely related hydroxylated quinolizidine alkaloids, with apparent Km values of 18 μM for 13-hydroxylupanine and 140 μM for tigloyl-CoA [8].
The catalytic mechanism involves the formation of a ternary complex between the enzyme, tigloyl-CoA, and 13-hydroxylupanine, followed by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acyl-CoA substrate [8]. The reaction proceeds with the release of coenzyme A and formation of the tigloyl ester bond. The enzyme shows optimal activity at pH 7-8 and demonstrates temperature sensitivity with maximal activity at 30°C [8].
Substrate specificity studies reveal that the enzyme can utilize alternative acyl-CoA donors beyond tigloyl-CoA, including benzoyl-CoA, valeroyl-CoA, 3-methylbutyryl-CoA, butyryl-CoA, and propionyl-CoA, although with reduced efficiency [8] [9]. This broad substrate tolerance contributes to the chemical diversity of acylated quinolizidine alkaloids observed in different plant species.
| Acyl Donor | Relative Activity | Product | Km Value |
|---|---|---|---|
| Tigloyl-CoA | 100% | 13-Tigloyloxylupanine | 140 μM [8] |
| Benzoyl-CoA | ~70% | 13-Benzoyloxylupanine | Not determined |
| Valeroyl-CoA | ~40% | 13-Valeroyloxylupanine | Not determined |
| 3-Methylbutyryl-CoA | ~30% | 13-(3-Methylbutyryl)oxylupanine | Not determined |
| Acetyl-CoA | No activity | No product | Not applicable |
The enzyme demonstrates strict stereospecificity for the 13α-hydroxylupanine stereoisomer and shows no activity toward other hydroxylated compounds such as lupinine, 4-hydroxylupanine, or cholesterol [8]. This specificity ensures the formation of biologically active acylated alkaloids with defined stereochemical configurations.
Regulatory mechanisms controlling acyltransferase activity include substrate availability, particularly the biosynthesis of tigloyl-CoA from branched-chain amino acid metabolism [8]. The enzyme is activated by dithioerythritol and inhibited by thiol-blocking reagents, indicating the importance of cysteine residues for catalytic activity [8]. Competitive inhibition by coenzyme A and partial noncompetitive inhibition by lupanine and epilupinine suggest complex allosteric regulation [9].
The subcellular localization of 13-hydroxylupanine O-tigloyltransferase has not been definitively established, although the enzyme activity can be detected in crude plant extracts and partially purified preparations [8]. The enzyme exists as two isoforms with identical molecular masses (50 kDa) but slightly different isoelectric points (pI 7.8 and 7.6), suggesting post-translational modifications or alternative splicing [9].
The physiological significance of acyltransferase-mediated modifications extends beyond structural diversity to include enhanced biological activity and improved storage stability of quinolizidine alkaloids [16] [2]. Acylated forms often exhibit increased toxicity toward herbivores and pathogens, supporting the defensive role of these compounds in plant-environment interactions [16].
| Regulatory Factor | Effect | Mechanism |
|---|---|---|
| Dithioerythritol | Activation | Reduction of disulfide bonds [8] |
| Thiol reagents | Inhibition | Cysteine modification [8] |
| Coenzyme A | Competitive inhibition | Product feedback [9] |
| Lupanine | Noncompetitive inhibition | Allosteric regulation [9] |
| pH | Optimal at 7-8 | Ionization state effects [8] |